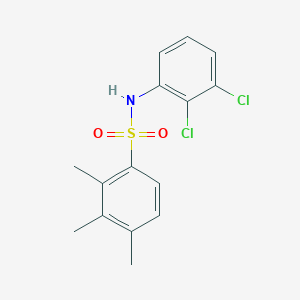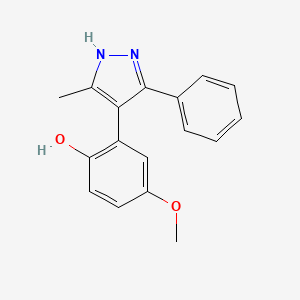![molecular formula C19H22N2O2 B5746107 N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B5746107.png)
N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide typically involves the reaction of 4-aminobenzoyl chloride with diethylamine, followed by the introduction of a 3-methylbenzoyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide is utilized in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylbenzamide: A simpler analog with a single methyl group attached to the benzamide moiety.
N-ethylbenzamide: Similar structure but with an ethyl group instead of a diethylamino group.
N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide: A closely related compound with a dimethylamino group.
Uniqueness
N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide is unique due to the presence of the diethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Propriétés
IUPAC Name |
N-[4-(diethylcarbamoyl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-21(5-2)19(23)15-9-11-17(12-10-15)20-18(22)16-8-6-7-14(3)13-16/h6-13H,4-5H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHDOLYVASCTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Phenyl-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5746050.png)
![1-[1-(4-ETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-[(1-PHENYL-1H-TETRAAZOL-5-YL)SULFANYL]ETHANONE](/img/structure/B5746054.png)

![1-{4-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE](/img/structure/B5746064.png)

![{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5746077.png)
![4-{2-[(4-METHYLPHENYL)SULFANYL]ACETAMIDO}BENZAMIDE](/img/structure/B5746088.png)
![1-methyl-3-(4-nitrophenyl)benzo[f]quinoline](/img/structure/B5746095.png)



![N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5746125.png)
